molecular formula C14H23NO4 B6262538 rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid CAS No. 2741322-08-5

rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid

Cat. No.: B6262538
CAS No.: 2741322-08-5
M. Wt: 269.3
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Description

rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid is a compound of significant interest in both organic chemistry and the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid involves several key steps:

  • Starting Materials: : The preparation begins with a suitable precursor, often a cyclopentane derivative and a pyrrolidine precursor.

  • Ring Fusion: : The cyclopentane and pyrrolidine rings are fused through a series of reactions including hydrogenation and cyclization.

  • tert-Butoxy Carbonyl Protection: : Introduction of the tert-butoxycarbonyl group is crucial for protecting the amino group during subsequent reactions. This step typically involves tert-butoxycarbonyl anhydride and a base such as triethylamine.

  • Final Modification: : The resulting intermediate undergoes further reactions to introduce the acetic acid moiety, usually through carboxylation reactions with reagents like carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain optimal reaction conditions and improve yield. Automation and real-time monitoring are critical to ensuring product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where reagents such as potassium permanganate or chromium trioxide may be employed to alter the oxidation state of the cyclopentane or pyrrolidine ring.

  • Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, typically targeting carbonyl groups within the molecule.

  • Substitution: : Substitution reactions are facilitated by reagents like halogens or alkyl groups, often leading to derivatives with modified biological activity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.

  • Substitution: : Alkyl halides (R-X) in the presence of base.

Major Products

The primary products from these reactions include various oxidized, reduced, and substituted derivatives of rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In organic synthesis, rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid is used as an intermediate for creating complex molecular architectures. It serves as a building block for synthesizing larger compounds with potential pharmacological applications.

Biology

Biologically, this compound can be studied for its interactions with various biomolecules, providing insights into its potential as a drug candidate or a biochemical tool.

Medicine

In the pharmaceutical field, it holds promise for developing new therapeutic agents. Its structure allows it to interact with specific biological targets, potentially leading to drugs for conditions such as neurological disorders or metabolic diseases.

Industry

Industrially, the compound can be employed in the development of new materials or as a catalyst in certain chemical processes, owing to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby exerting its effects. The pathways involved often include metabolic or signaling routes crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(1R,3aS,6aR)-2-[(benzyl)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid

  • rac-2-[(1R,3aS,6aR)-2-[(phenyl)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid

  • rac-2-[(1R,3aS,6aR)-2-[(methyl)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid

Uniqueness

The uniqueness of rac-2-[(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid lies in the tert-butoxycarbonyl protection group, which provides stability and specificity in chemical reactions. This feature distinguishes it from similar compounds, making it particularly useful in synthesis and as a precursor for more complex molecules.

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Properties

CAS No.

2741322-08-5

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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